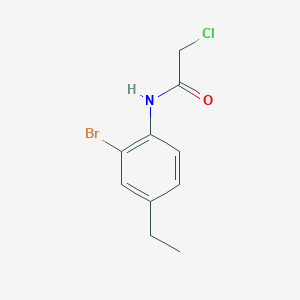![molecular formula C19H20N4OS B7549084 (3-methyl-2-thienyl)[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]methanone](/img/structure/B7549084.png)
(3-methyl-2-thienyl)[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methyl-2-thienyl)[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]methanone, also known as TTM, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. TTM belongs to the class of compounds known as piperidines and triazoles, which have been found to possess a wide range of biological activities.
Mechanism of Action
(3-methyl-2-thienyl)[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]methanone exerts its biological effects by binding to specific receptors or enzymes in the body, which leads to a cascade of biochemical and physiological events. The exact mechanism of action of (3-methyl-2-thienyl)[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]methanone is not fully understood, but it is believed to involve the modulation of ion channels, neurotransmitter release, and intracellular signaling pathways.
Biochemical and Physiological Effects:
(3-methyl-2-thienyl)[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]methanone has been found to possess a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, anti-seizure, antiviral, and antibacterial activities. These effects are believed to be mediated by the modulation of various cellular processes, such as ion channel function, neurotransmitter release, and intracellular signaling.
Advantages and Limitations for Lab Experiments
(3-methyl-2-thienyl)[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]methanone has several advantages for use in laboratory experiments, including its high purity and good yields, as well as its well-characterized chemical properties. However, (3-methyl-2-thienyl)[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]methanone also has some limitations, such as its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on (3-methyl-2-thienyl)[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]methanone, including the development of new therapeutic applications, the optimization of synthesis methods, and the elucidation of its mechanism of action. Some potential areas of research include the use of (3-methyl-2-thienyl)[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]methanone in the treatment of neurological disorders, cancer, and infectious diseases, as well as the exploration of its potential as a tool for studying cellular processes. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of (3-methyl-2-thienyl)[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]methanone, as well as its potential toxicity and side effects.
Synthesis Methods
(3-methyl-2-thienyl)[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]methanone can be synthesized using a multistep process that involves the reaction of 2-thiophenecarboxaldehyde with 4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidine, followed by reduction and cyclization to form the final product. This method has been optimized to yield high purity (3-methyl-2-thienyl)[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]methanone with good yields.
Scientific Research Applications
(3-methyl-2-thienyl)[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]methanone has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and infectious diseases. In neurology, (3-methyl-2-thienyl)[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]methanone has been found to possess anti-seizure and anti-inflammatory properties, making it a potential candidate for the treatment of epilepsy and other neurological disorders. In oncology, (3-methyl-2-thienyl)[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]methanone has been shown to possess anti-tumor activity, making it a potential candidate for the development of new cancer therapies. In infectious diseases, (3-methyl-2-thienyl)[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]methanone has been found to possess antiviral and antibacterial properties, making it a potential candidate for the treatment of viral and bacterial infections.
properties
IUPAC Name |
(3-methylthiophen-2-yl)-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-13-9-12-25-16(13)19(24)23-10-7-15(8-11-23)18-20-17(21-22-18)14-5-3-2-4-6-14/h2-6,9,12,15H,7-8,10-11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOISHINDJPIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCC(CC2)C3=NC(=NN3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylthiophene-2-carbonyl)-4-(5-phenyl-4H-1,2,4-triazol-3-YL)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

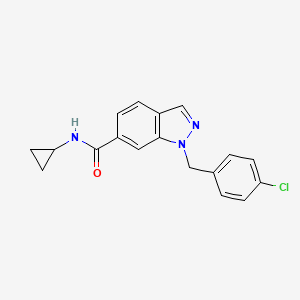
![N-[6-(2-oxo-3-phenyl-1-imidazolidinyl)-3-pyridyl]tetrahydro-3-furancarboxamide](/img/structure/B7549012.png)
![1H-Pyrazole-1-acetic acid, 3-[(2-furanylcarbonyl)amino]-, ethyl ester](/img/structure/B7549024.png)

![5-(cyclopropylcarbonyl)-N-(2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7549040.png)
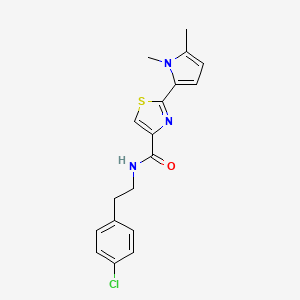
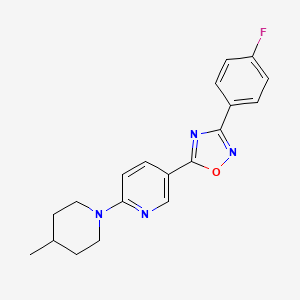
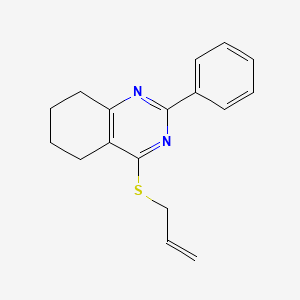
![N-{2-[5-(1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methoxy-N-methylacetamide](/img/structure/B7549077.png)
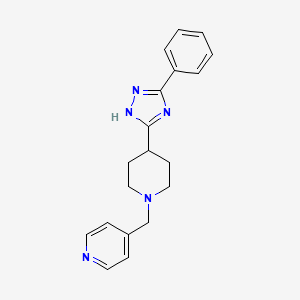
![N-(1,3-benzodioxol-5-ylmethyl)-2-({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B7549097.png)
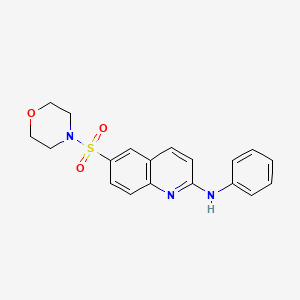
![2-[2-(3-Bromophenoxy)propanoylamino]acetic acid](/img/structure/B7549106.png)
